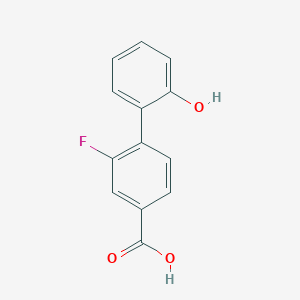

3-Fluoro-4-(2-hydroxyphenyl)benzoic acid

Description

Contextualizing 3-Fluoro-4-(2-hydroxyphenyl)benzoic acid within the Biphenyl (B1667301) Carboxylic Acid Chemical Space

This compound is a specific analogue within the broader family of biphenyl carboxylic acids. Its structure is characterized by a biphenyl core, where one phenyl ring is substituted with a carboxylic acid group and a fluorine atom, and the second phenyl ring bears a hydroxyl group. This particular arrangement of functional groups imparts a unique combination of properties to the molecule, including its acidity, lipophilicity, and potential for intermolecular interactions.

The presence of the carboxylic acid and hydroxyl groups allows for hydrogen bonding, which can be crucial for interactions with biological targets or for the self-assembly of molecular structures in materials science. The fluorine atom, with its high electronegativity, further modifies the electronic distribution within the molecule, influencing its reactivity and metabolic stability.

Below is a table summarizing the key structural features of this compound:

| Feature | Description |

| Core Structure | Biphenyl |

| Functional Groups | Carboxylic Acid (-COOH) |

| Hydroxyl (-OH) | |

| Fluorine (-F) | |

| Substitution Pattern | 3-Fluoro, 4-(2-hydroxyphenyl) on the benzoic acid ring |

Strategic Significance of Fluorine Atom Incorporation in Aromatic Systems for Research Initiatives

The introduction of fluorine into aromatic systems is a well-established strategy in drug discovery and materials science. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can lead to several advantageous modifications of a molecule's properties.

In the context of medicinal chemistry, fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. It can also increase binding affinity to target proteins through favorable electrostatic interactions and alter the acidity (pKa) of nearby functional groups, which can in turn affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

In materials science, the incorporation of fluorine can influence properties such as thermal stability, lipophilicity, and liquid crystalline behavior. Fluorinated compounds are also utilized in the development of advanced materials like polymers and coatings.

The following table highlights the key effects of fluorine incorporation in aromatic systems:

| Property Modified | Effect of Fluorination |

| Metabolic Stability | Often increased due to the strength of the C-F bond. |

| Binding Affinity | Can be enhanced through new electronic interactions. |

| Acidity (pKa) | Can be altered, affecting ionization at physiological pH. |

| Lipophilicity | Generally increased, which can impact membrane permeability. |

| Conformation | Can influence molecular shape and rigidity. |

Overview of Academic Research Perspectives on Related Chemical Scaffolds

The biphenyl carboxylic acid scaffold is a privileged structure in medicinal chemistry, found in a number of approved drugs and clinical candidates. Research on this scaffold has explored its potential in various therapeutic areas, including as anti-inflammatory agents, anticancer agents, and cardiovascular drugs.

The introduction of fluorine and hydroxyl groups onto this scaffold, as seen in this compound, is a common strategy to optimize the pharmacological properties of these molecules. Academic research has demonstrated that such modifications can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. For instance, studies on related fluorinated biphenyls have shown their potential as enzyme inhibitors or receptor modulators.

In the field of organic synthesis, significant research has been dedicated to developing efficient methods for the synthesis of functionalized biphenyl carboxylic acids. Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed to construct the biphenyl core.

The table below provides an overview of research perspectives on related chemical scaffolds:

| Research Area | Focus | Key Findings |

| Medicinal Chemistry | Development of new therapeutic agents. | Fluorination and hydroxylation can enhance biological activity. |

| Organic Synthesis | Efficient construction of the biphenyl core. | Cross-coupling reactions are a key synthetic strategy. |

| Materials Science | Creation of novel materials with unique properties. | Fluorinated biphenyls can be used in liquid crystals and polymers. |

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-(2-hydroxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO3/c14-11-7-8(13(16)17)5-6-9(11)10-3-1-2-4-12(10)15/h1-7,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMOOGNGXFJXCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=C(C=C2)C(=O)O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90688674 | |

| Record name | 2-Fluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90688674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261991-03-0 | |

| Record name | 2-Fluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90688674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Fluoro 4 2 Hydroxyphenyl Benzoic Acid

Retrosynthetic Analysis and Fragment Coupling Strategies

The primary retrosynthetic disconnection for 3-Fluoro-4-(2-hydroxyphenyl)benzoic acid involves cleaving the carbon-carbon bond that forms the biaryl linkage. This approach simplifies the target molecule into two key aromatic fragments. The most logical strategy is to disconnect the bond between the C4 position of the 3-fluorobenzoic acid ring and the C1 position of the 2-hydroxyphenyl ring.

This leads to two synthons: a 3-fluoro-4-halobenzoic acid derivative (electrophile) and a 2-hydroxyphenyl organometallic species (nucleophile). This strategy is highly favored as it allows for the use of well-established and versatile cross-coupling methodologies to form the central aryl-aryl bond.

Exploration of Cross-Coupling Reactions for Biphenyl (B1667301) Formation

The formation of the biphenyl core of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for constructing C-C bonds between aryl groups. libretexts.org The reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate, catalyzed by a palladium(0) complex. nih.gov

For the synthesis of this compound, this approach utilizes a halogenated benzoic acid derivative and a hydroxyphenylboronic acid. Specifically, a 4-halo-3-fluorobenzoic acid (e.g., 4-bromo-3-fluorobenzoic acid) is coupled with 2-hydroxyphenylboronic acid.

A critical consideration in this synthesis is the presence of the free hydroxyl and carboxylic acid groups, which can interfere with the catalytic cycle. The ortho-hydroxyl group on the boronic acid can interact with the palladium catalyst or undergo side reactions. To circumvent this, the hydroxyl group is often protected. A common strategy is to use a protected form of the boronic acid, such as 2-hydroxyphenylboronic acid pinacol (B44631) ester . sigmaaldrich.com Similarly, the carboxylic acid on the other fragment is sometimes protected as an ester, which is then hydrolyzed in a final step.

The reaction is performed in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of these components is crucial for achieving high yields.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example | Function |

|---|---|---|

| Aryl Halide | 4-Bromo-3-fluorobenzoic acid or its methyl ester | Electrophilic coupling partner |

| Boronic Acid | 2-Hydroxyphenylboronic acid pinacol ester | Nucleophilic coupling partner |

| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Precursor to the active Pd(0) catalyst researchgate.net |

| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene (dppf), triphenylphosphine (B44618) (PPh₃) | Stabilizes the Pd(0) complex and facilitates the catalytic cycle |

| Base | Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Potassium phosphate (B84403) (K₃PO₄) | Activates the boronic acid for transmetalation |

| Solvent | Toluene, Dioxane, Tetrahydrofuran (THF), often with water | Solubilizes reactants and facilitates the reaction |

This table presents a generalized set of conditions. Specific optimizations are typically required for each substrate combination.

While the Suzuki-Miyaura coupling is the most common approach, other palladium-catalyzed methods can also be considered for forming the aryl-aryl bond.

Stille Coupling: This reaction involves the coupling of an organotin reagent with an organic halide. While effective, the high toxicity of organotin compounds makes it a less favorable option compared to the Suzuki-Miyaura reaction. libretexts.org

Hiyama Coupling: This involves coupling an organosilane with an organic halide in the presence of a palladium catalyst and an activating agent, such as fluoride (B91410) ions.

Direct C-H Arylation: Advanced methods involve the direct palladium-catalyzed C-H activation of one arene and coupling with an aryl halide. acs.org For this specific target, it could theoretically involve the direct arylation of 3-fluorobenzoic acid at the C4 position with a 2-halophenol derivative. However, controlling the regioselectivity of the C-H activation on the benzoic acid ring can be challenging.

These alternative methods are generally less utilized for this specific transformation due to the practicality, lower toxicity, and high functional group tolerance offered by the Suzuki-Miyaura protocol.

Precursor Synthesis and Orthogonal Functional Group Protection

The required precursor is a 4-halo-3-fluorobenzoic acid . A common and commercially available example is 4-bromo-3-fluorobenzoic acid . This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. guidechem.cominnospk.com

One established method for its preparation involves the oxidation of 4-bromo-3-fluorotoluene. guidechem.com This reaction is typically carried out using a strong oxidizing agent like potassium permanganate (B83412) in an aqueous solution.

Table 2: Synthesis of 4-Bromo-3-fluorobenzoic Acid

| Step | Reactants | Reagents & Conditions | Product |

|---|

| Oxidation | 4-Bromo-3-fluorotoluene | 1. Potassium permanganate (KMnO₄), Water, Heat (reflux)2. Sodium sulfite (B76179) (to remove excess KMnO₄)3. Hydrochloric acid (HCl) for acidification | 4-Bromo-3-fluorobenzoic acid |

This table outlines a common industrial preparation method. guidechem.com

2-Hydroxyphenylboronic acid is the second key fragment. nbinno.com Its synthesis requires careful handling due to the reactivity of the boronic acid moiety. A prevalent laboratory method starts from 2-bromophenol (B46759). google.com

In one approach, the hydroxyl group of 2-bromophenol is first protected to prevent it from interfering with subsequent steps. Protecting groups such as tert-butyldimethylsilyl (TBDMS) or benzyl (B1604629) (Bn) can be used. google.com The protected 2-bromophenol is then converted into an organometallic species, either an organolithium reagent (via lithium-halogen exchange with n-butyllithium) or a Grignard reagent. This intermediate is then reacted with a trialkyl borate (B1201080) (e.g., trimethyl borate or triisopropyl borate), followed by acidic workup to hydrolyze the resulting boronate ester and remove the protecting group, yielding 2-hydroxyphenylboronic acid. google.com

An alternative route involves direct ortho-lithiation of a protected phenol (B47542) followed by borylation. Given the commercial availability and stability of its protected forms, such as 2-hydroxyphenylboronic acid pinacol ester , direct use of these reagents in the subsequent coupling step is often the most practical strategy in a laboratory setting. sigmaaldrich.com

Table 3: General Synthesis of 2-Hydroxyphenylboronic Acid

| Step | Starting Material | Reagents & Conditions | Intermediate/Product |

|---|---|---|---|

| Protection (Optional) | 2-Bromophenol | Protecting group (e.g., TBDMS-Cl, Benzyl bromide) with a base | Protected 2-bromophenol |

| Borylation | Protected 2-bromophenol | 1. n-Butyllithium or Mg2. Trialkyl borate (e.g., B(OMe)₃)3. Acidic workup (e.g., HCl (aq)) | 2-Hydroxyphenylboronic acid |

This table summarizes a general synthetic pathway. The use of protecting groups is a common strategy to improve yields and prevent side reactions. google.com

Rational Design of Protecting Group Strategies for Carboxylic Acid and Phenolic Hydroxyl Moieties

The synthesis of a multifunctional molecule like this compound, particularly through cross-coupling reactions, necessitates a robust protecting group strategy. jocpr.com Protecting groups are temporarily installed to mask reactive functionalities, preventing them from engaging in undesired side reactions and ensuring the desired chemical transformation occurs with high selectivity. jocpr.com For this target molecule, both the carboxylic acid and the phenolic hydroxyl group require protection to prevent interference during the construction of the biaryl core.

The acidic proton of the carboxylic acid can react with organometallic reagents or basic conditions often used in coupling reactions. oup.com Similarly, the phenolic hydroxyl group is acidic and can interfere with catalyst activity or undergo unwanted side reactions like O-arylation. oup.comnih.gov Therefore, protecting these groups is crucial for controlling regioselectivity and achieving a high yield of the desired product. jocpr.com

An effective strategy involves the use of orthogonal protecting groups, which can be removed under different conditions, allowing for the selective deprotection of one group while the other remains intact. uchicago.edu

For the Carboxylic Acid Moiety: The most common protecting group for a carboxylic acid is an ester, such as a methyl, ethyl, or benzyl ester. oup.comresearchgate.net These are typically stable under the conditions required for subsequent synthetic steps. oup.com

Methyl/Ethyl Esters: Formed using the corresponding alcohol under acidic conditions (Fischer esterification) or via reaction with an alkyl halide. They are typically removed by base-catalyzed hydrolysis. oup.com

Benzyl (Bn) Esters: Offer the advantage of being removable under neutral conditions via hydrogenolysis, which can be beneficial if other parts of themolecule are sensitive to acid or base. researchgate.net

Oxazolines: Can also serve as a protecting group for carboxylic acids, formed by reacting the acid with an amino alcohol. This protection is robust and can be removed with acid treatment. oup.com

For the Phenolic Hydroxyl Moiety: Phenols are often protected as ethers or silyl (B83357) ethers, which are generally stable to a wide range of reagents but can be cleaved under specific conditions. oup.comuchicago.edu

Methyl Ethers: While robust, their cleavage requires harsh conditions (e.g., BBr₃), making them less ideal for complex molecules. uchicago.edu

Benzyl (Bn) Ethers: A common choice due to their stability and ease of removal via catalytic hydrogenation, which is a mild and selective method. researchgate.net

Silyl Ethers (e.g., TBS, TIPS): These are versatile protecting groups installed using the corresponding silyl chloride. They are stable to many reaction conditions but can be selectively removed using a fluoride source (e.g., TBAF).

Table 1: Protecting Group Strategies

| Functional Group | Protecting Group | Introduction Reagents | Cleavage Conditions | Reference |

|---|---|---|---|---|

| Carboxylic Acid | Methyl/Ethyl Ester | CH₃OH or C₂H₅OH, H⁺ catalyst | Base hydrolysis (e.g., NaOH, LiOH) | oup.com |

| Benzyl Ester | Benzyl alcohol, DCC; or Benzyl bromide, base | Hydrogenolysis (H₂, Pd/C) | researchgate.net | |

| Phenolic Hydroxyl | Benzyl (Bn) Ether | Benzyl bromide (BnBr), K₂CO₃ | Hydrogenolysis (H₂, Pd/C) | researchgate.net |

| tert-Butyldimethylsilyl (TBS) Ether | TBSCl, Imidazole | Fluoride ion (e.g., TBAF) | uchicago.edu |

Advanced Synthetic Approaches to this compound

The construction of the biaryl scaffold of this compound is most effectively achieved using modern palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and reliable method for forming carbon-carbon bonds between two aromatic rings. rsc.orgrsc.org This approach generally involves the reaction between an aryl halide and an aryl boronic acid (or its ester) in the presence of a palladium catalyst and a base. nih.gov

A logical synthetic pathway would involve the coupling of two appropriately functionalized benzene (B151609) rings:

A 4-halo-3-fluorobenzoic acid derivative.

A 2-hydroxyphenylboronic acid derivative.

To ensure the success of the coupling, both the carboxylic acid and the phenolic hydroxyl group would be protected, as discussed previously.

Chemo- and Regioselective Synthesis Optimization

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In this synthesis, the primary challenge is to form the biaryl C-C bond without interference from the -COOH and -OH groups. The use of protecting groups is the key strategy to ensure chemoselectivity. By converting the carboxylic acid to an ester and the phenol to an ether, their undesirable reactivity is masked during the palladium-catalyzed coupling step. beilstein-journals.org

Regioselectivity: This concerns the formation of the bond at the correct position, creating the desired constitutional isomer. The Suzuki-Miyaura reaction is inherently regioselective. The coupling occurs specifically between the carbon atom bearing the halide (e.g., bromine or iodine) on one aromatic ring and the carbon atom bearing the boronic acid group on the other. nih.gov By starting with, for example, methyl 4-bromo-3-fluorobenzoate and (2-(benzyloxy)phenyl)boronic acid, the reaction is directed to form the bond precisely between C-4 of the benzoic acid ring and C-1 of the phenol ring, yielding the correct biaryl structure. The choice of halide is also important, with reactivity generally following the trend I > Br > Cl. nih.gov

Optimization of reaction conditions—such as the choice of palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), ligand, base (e.g., K₂CO₃, K₃PO₄), and solvent system (e.g., Toluene, Dioxane/water)—is critical for maximizing yield and minimizing side products. nih.govreddit.com

Investigation of Scalable Synthetic Routes

Transitioning a synthetic route from a laboratory scale to a larger, industrial scale introduces new challenges related to cost, safety, efficiency, and environmental impact. For the synthesis of this compound, a scalable route would prioritize:

Availability of Starting Materials: Sourcing readily available and inexpensive precursors like 4-bromo-3-fluorobenzoic acid and 2-methoxyphenylboronic acid.

Process Efficiency: Minimizing the number of synthetic steps, including protection and deprotection, is ideal. A high-yielding coupling reaction is paramount.

Catalyst Loading: Reducing the amount of expensive palladium catalyst is a major consideration for cost-effectiveness. Research into highly active catalysts that work at low loadings (ppm levels) is an active field.

Reaction Conditions: Utilizing milder reaction temperatures and environmentally benign solvents, such as aqueous systems where possible, improves the safety and sustainability profile of the synthesis. rsc.org

Purification: Developing robust crystallization or extraction procedures is often preferred over chromatographic purification on a large scale due to cost and solvent consumption.

Chemical Transformations and Analog Derivatization for Research Probes

Once synthesized, this compound can serve as a scaffold for creating a library of chemical analogs. Derivatizing the carboxylic acid and phenolic hydroxyl functionalities allows for systematic modification of the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which is essential for developing research probes.

Esterification and Amidation of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile handle for derivatization.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods:

Fischer Esterification: Reacting the acid with an excess of an alcohol (e.g., methanol, ethanol) under acidic catalysis.

Reaction with Alkyl Halides: Deprotonating the carboxylic acid with a base (e.g., K₂CO₃) followed by reaction with an alkyl halide (e.g., ethyl iodide).

Using Coupling Reagents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to activate the carboxylic acid for reaction with an alcohol, often accelerated by additives like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net

Amidation: The synthesis of amides from the carboxylic acid can be performed by:

Acyl Chloride Formation: A two-step process where the carboxylic acid is first converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride is then reacted with a primary or secondary amine. beilstein-journals.org

Direct Amidation: Modern methods allow for the direct coupling of carboxylic acids and amines using peptide coupling reagents (e.g., HATU, HOBt) or specialized catalysts, which offer milder conditions and broader substrate scope. researchgate.net

Table 2: Derivatization of the Carboxylic Acid Group

| Transformation | Reagents | Product Type | Reference |

|---|---|---|---|

| Esterification | Methanol (CH₃OH), H₂SO₄ (cat.) | Methyl Ester | researchgate.net |

| Esterification | Ethyl Iodide, K₂CO₃ | Ethyl Ester | |

| Amidation | 1. SOCl₂ 2. Benzylamine | N-Benzyl Amide | beilstein-journals.org |

| Amidation | Aniline, HATU, DIPEA | N-Phenyl Amide | researchgate.net |

Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group offers another site for modification, allowing for fine-tuning of the molecule's properties. nih.gov

Etherification: The most common modification is the formation of an ether via the Williamson ether synthesis. This involves deprotonating the phenol with a mild base (e.g., potassium carbonate) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide (e.g., methyl iodide, benzyl bromide). nih.govresearchgate.net This reaction allows for the introduction of a wide variety of alkyl or aryl groups.

Esterification: The phenol can also be acylated to form a phenolic ester. This is typically achieved by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. researchgate.net This transformation can be used to introduce acyl groups that can alter the electronic properties of the phenolic ring. researchgate.net

These derivatization strategies provide a powerful toolkit for systematically exploring the structure-activity relationships of this compound and its analogs in various research contexts. nih.govrsc.org

Synthesis of Deuterated or Isotopically Labeled Analogues for Mechanistic Studies

A comprehensive search of scientific literature and chemical databases did not yield specific examples or established methodologies for the synthesis of deuterated or isotopically labeled analogues of this compound.

The use of isotopically labeled compounds, where one or more atoms are replaced by their isotope (e.g., hydrogen with deuterium, carbon-12 with carbon-13), is a critical tool in mechanistic chemistry. researchgate.netnih.gov These labeled compounds allow researchers to trace the path of atoms through complex reaction sequences, elucidate reaction mechanisms, and study kinetic isotope effects. researchgate.netuea.ac.uk General strategies for introducing isotopic labels, such as deuterium, often involve using deuterated reagents, solvents, or catalysts. researchgate.net

For a molecule like this compound, deuteration could theoretically be targeted at specific C-H bonds on either of the aromatic rings or the O-H bonds of the hydroxyl and carboxylic acid groups. Such labeled analogues would be invaluable for:

Mechanistic Elucidation: Confirming the role of specific protons in reaction pathways, such as electrophilic aromatic substitution or coupling reactions.

Metabolic Studies: Tracing the metabolic fate of the compound in biological systems, a key aspect of drug discovery. researchgate.net

Spectroscopic Analysis: Aiding in the assignment of complex NMR spectra.

Despite the clear utility of such labeled compounds, no specific synthetic procedures for deuterated or otherwise isotopically labeled this compound have been reported in the reviewed literature. Research in this specific area remains to be published.

Advanced Spectroscopic and Structural Elucidation of 3 Fluoro 4 2 Hydroxyphenyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR)

Detailed experimental ¹H, ¹³C, and ¹⁹F NMR data for 3-Fluoro-4-(2-hydroxyphenyl)benzoic acid are not available in the reviewed scientific literature.

A theoretical analysis suggests what the spectra might look like. In a ¹H NMR spectrum, one would expect to see distinct signals for the protons on the two aromatic rings, as well as broad signals for the carboxylic acid and phenolic hydroxyl protons. The protons on the fluorinated benzoic acid ring would show complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

For the ¹³C NMR spectrum, distinct resonances would be expected for each of the 13 carbon atoms in the molecule. The carbon atoms bonded to or near the fluorine atom would appear as doublets due to carbon-fluorine (C-F) coupling. The chemical shifts would confirm the presence of the carboxylic acid group and the two differently substituted aromatic rings.

A ¹⁹F NMR spectrum would be the simplest, showing a single resonance for the fluorine atom. researchgate.net The fine structure of this signal would be a multiplet due to coupling with nearby aromatic protons.

Without experimental data, a definitive assignment of chemical shifts and coupling constants is not possible.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

No experimental high-resolution mass spectrometry (HRMS) data or detailed fragmentation patterns for this compound have been published.

The molecular formula of the compound is C₁₃H₉FO₃, with a monoisotopic mass of 232.0536 g/mol . chiralen.com HRMS would be used to confirm this exact mass, thereby verifying the elemental composition.

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would likely involve characteristic losses. For similar benzoic acid structures, common fragmentation pathways include the loss of a hydroxyl radical (-OH, M-17), a carboxyl group (-COOH, M-45), and carbon monoxide (-CO, from the acylium ion) or carbon dioxide (-CO₂, M-44). nih.gov The bi-aryl structure might also lead to cleavage at the bond connecting the two phenyl rings, generating fragment ions corresponding to each ring system.

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 232.0536 | Molecular Ion |

| [M-OH]⁺ | 215.0505 | Loss of hydroxyl radical from carboxylic acid |

| [M-CO₂H]⁺ | 187.0556 | Loss of carboxyl group |

Note: This table is predictive and not based on experimental data.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Verification

Experimentally obtained IR and Raman spectra for this compound are not available in public databases.

IR and Raman spectroscopy are complementary techniques used to identify functional groups based on their characteristic vibrational frequencies. core.ac.uk For this molecule, the key vibrational modes would be:

O-H Stretching: A broad absorption band in the IR spectrum, typically between 2500-3300 cm⁻¹, is characteristic of the hydrogen-bonded carboxylic acid O-H group. docbrown.info A sharper band around 3200-3600 cm⁻¹ would correspond to the phenolic O-H stretch.

C=O Stretching: A strong, sharp band in the IR spectrum between 1680-1710 cm⁻¹ would confirm the presence of the carboxylic acid carbonyl group. docbrown.inforesearchgate.net

C-F Stretching: A strong absorption in the IR spectrum, typically in the 1100-1300 cm⁻¹ region, would indicate the C-F bond.

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region in both IR and Raman spectra are characteristic of the aromatic rings. core.ac.uk

Table 2: Expected Infrared Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Carboxylic Acid O-H | 2500-3300 (broad) | Stretching vibration |

| Phenolic O-H | 3200-3600 | Stretching vibration |

| Aromatic C-H | 3000-3100 | Stretching vibration |

| Carboxylic Acid C=O | 1680-1710 | Stretching vibration |

| Aromatic C=C | 1450-1600 | Ring stretching |

| C-O Stretching | 1210-1320 | Carboxylic acid and phenol (B47542) |

Note: This table is based on typical values for these functional groups and is not derived from experimental data for the specific compound.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interaction Analysis

There are no published crystal structures for this compound in the Cambridge Structural Database or other publicly available resources.

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal. For a related compound, 3-Fluoro-4-methylbenzoic acid, X-ray analysis revealed a nearly planar molecular structure where molecules form dimers through hydrogen bonding between their carboxylic acid groups. researchgate.net

A similar analysis of this compound would likely reveal:

Dimerization: Carboxylic acids frequently form centrosymmetric dimers in the solid state via strong O-H···O hydrogen bonds between the carboxyl groups.

Intermolecular Interactions: Additional intermolecular forces, such as π-π stacking between the aromatic rings and C-H···O or C-H···F interactions, would dictate the crystal packing.

Torsional Angle: The dihedral (torsional) angle between the two phenyl rings would be a key structural parameter, defining the degree of planarity of the molecule.

Without experimental crystallographic data, all structural details regarding bond lengths, bond angles, and intermolecular packing remain theoretical.

Computational Chemistry and Theoretical Modeling of 3 Fluoro 4 2 Hydroxyphenyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the molecular structure and electronic properties of compounds like 3-Fluoro-4-(2-hydroxyphenyl)benzoic acid. DFT methods, such as B3LYP with a 6-311G+(d,p) basis set, are commonly used to optimize the molecular geometry, determining the most stable three-dimensional arrangement of the atoms.

For this compound, these calculations would reveal key structural parameters. This includes the dihedral angles between the two phenyl rings and the orientation of the carboxylic acid and hydroxyl groups. The presence of the fluorine atom is expected to influence the molecule's electronic distribution and reactivity.

Table 1: Predicted Molecular Properties from DFT Calculations

| Property | Predicted Value | Significance |

| Dipole Moment | --- | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| HOMO-LUMO Gap | --- | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | --- | Maps the electrostatic potential onto the electron density surface, identifying regions susceptible to electrophilic and nucleophilic attack. |

Note: The values in this table are hypothetical and would be determined through actual DFT calculations.

Molecular Dynamics Simulations for Conformational Sampling and Solution-Phase Behavior

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule and its behavior in a solvent over time. For this compound, MD simulations could be employed to understand its flexibility, particularly the rotation around the bond connecting the two phenyl rings.

By simulating the molecule in an aqueous environment, researchers can observe how it interacts with water molecules, providing insights into its solubility and the stability of different conformers in solution. These simulations can also help in understanding the dynamics of intramolecular hydrogen bonding.

Prediction of Intermolecular Interactions

The structure of this compound, with its hydroxyl and carboxylic acid groups, suggests a high potential for forming strong intermolecular interactions, primarily through hydrogen bonding. In the solid state, it is likely to form dimers through hydrogen bonds between the carboxylic acid groups, a common feature in benzoic acid derivatives.

The presence of the fluorine atom also introduces the possibility of halogen bonding, a non-covalent interaction where the electrophilic region of the fluorine atom interacts with a nucleophile. The interplay between hydrogen bonding and potential halogen bonding would significantly influence the crystal packing of the molecule. The hydroxyl group and the fluorine atom can also participate in various non-covalent interactions that stabilize the molecular structure.

Virtual Screening and Ligand-Based Drug Design Principles

The principles of virtual screening and ligand-based drug design can be applied to this compound to explore its potential as a therapeutic agent. Virtual screening involves computationally searching large libraries of small molecules to identify those that are likely to bind to a specific biological target.

In the context of ligand-based drug design, the known structure of this compound can be used as a starting point. By comparing its shape and electronic properties to known active compounds, it is possible to predict its potential biological targets. The structural motifs present in this molecule, such as the fluorinated phenyl ring and the hydroxyphenyl group, are found in various biologically active compounds. Computational tools can help in assessing its drug-likeness based on properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors.

Biological Activity and Mechanistic Investigations of 3 Fluoro 4 2 Hydroxyphenyl Benzoic Acid in Vitro and Ex Vivo Studies

Cellular Pathway Modulation in Model Systems (e.g., Cell Lines, Primary Cell Cultures)

No Biological Activity Data Currently Available for 3-Fluoro-4-(2-hydroxyphenyl)benzoic acid

A comprehensive review of scientific literature and chemical databases reveals a significant lack of published research on the biological activity and mechanistic investigations of the chemical compound this compound. Therefore, it is not possible to provide a detailed article on its in vitro and ex vivo studies as requested.

While information exists for structurally related compounds, such as fluorinated benzoic acid derivatives, there is no specific data available for this compound concerning its impact on intracellular signaling cascades, its effects on gene and protein expression, or detailed Structure-Activity Relationship (SAR) studies. Furthermore, investigations into its specific molecular mechanisms of action, including the hydrogen bonding capabilities of its hydroxyl group and the electronic effects of its fluorine atom, have not been documented in the accessible scientific literature.

The inclusion of fluorine in benzoic acid derivatives can significantly alter their biological properties, often leading to a range of pharmacological activities. For instance, fluorinated benzoic acids have been explored for their anti-inflammatory and antimicrobial potential. The position of the fluorine atom and other substituents on the aromatic rings plays a crucial role in determining the compound's biological effects.

However, without specific experimental data from in vitro and ex vivo studies on this compound, any discussion of its biological activity or mechanism of action would be purely speculative. Scientific accuracy necessitates that the information presented is based on empirical evidence.

Researchers seeking to investigate the potential therapeutic properties of this specific compound would need to conduct foundational studies to determine its biological effects and elucidate its mechanism of action. Such studies would involve a range of biochemical and cell-based assays.

Applications in Chemical Biology and Advanced Materials Research

Development as a Chemical Probe for Biological Systems

Chemical probes are essential small molecules used to study and manipulate biological processes. The structure of 3-Fluoro-4-(2-hydroxyphenyl)benzoic acid provides a foundation for the development of such tools, particularly due to the presence of fluorine, which can be a valuable reporter group.

While direct synthesis of affinity probes from this compound is not extensively documented, the principles for its use are well-established with structurally related compounds. Affinity probes are designed to bind specifically to a biological target, often an enzyme or receptor, allowing for its identification and characterization. The synthesis typically involves modifying the core molecule with a reactive group for covalent labeling or an affinity tag (like biotin) for pulldown experiments.

For instance, related fluorinated hydroxybenzoic acids serve as precursors for potent enzyme inhibitors. The hydroxyl and carboxyl groups on the this compound scaffold are ideal handles for chemical modification, allowing for the attachment of photoaffinity labels or other moieties required for target capture. nih.gov The fluorine atom itself is a powerful tool in this context. ¹⁹F-NMR spectroscopy has become a key method in fragment-based drug discovery for screening molecular interactions, as fluorine provides a sensitive and background-free NMR signal. researchgate.net A fragment library containing this compound or its simple derivatives could be screened against a protein target to detect binding, the first step in developing a more potent and specific probe.

Chemical proteomics aims to identify the protein interaction partners of a small molecule on a proteome-wide scale. nih.gov Although specific studies employing this compound are not reported, its structure is amenable to the creation of probes for such analyses. By functionalizing the core scaffold with a photoreactive group and an enrichment tag, researchers could potentially irradiate cell lysates in the presence of the probe, causing it to covalently bind to interacting proteins. These proteins could then be isolated and identified using mass spectrometry. This approach has been successfully used to map the interactomes of other small molecules, including cellular alarmones like diadenosine triphosphate (Ap₃A) and diadenosine tetraphosphate (B8577671) (Ap₄A). nih.gov

In metabolomics, which involves the comprehensive study of metabolites in a biological system, fluorinated molecules can serve as tracers to investigate metabolic pathways. ontosight.aihmdb.ca The fluorine atom provides a unique spectroscopic signature that allows the compound and its metabolic products to be tracked and quantified. ontosight.ai Given its structural similarity to naturally occurring benzoic acid derivatives, this compound could be used to probe the substrate specificity of enzymes involved in carboxylic acid metabolism. nih.gov

Role as a Precursor or Building Block in Complex Organic Syntheses

The reactivity of its functional groups and the rigidity of its biphenyl (B1667301) core make this compound a valuable building block in organic chemistry.

There is currently no specific documentation in the searched literature detailing the use of this compound in the total synthesis of natural products. Its application in this area remains a potential yet unexplored field.

The structure of this compound is an excellent starting point for creating more complex, biologically active molecules. The hydroxyl and carboxylic acid groups are versatile handles for a wide range of chemical transformations. For example, the carboxylic acid can be converted to esters, amides, or other functional groups, while the hydroxyl group can be alkylated, acylated, or used in cyclization reactions to form heterocyclic rings.

Research on related compounds demonstrates this potential. For example, 4-Fluoro-3-hydroxybenzoic acid is a key starting material for synthesizing potent inhibitors of enzymes like β-arylsulfotransferase IV. Similarly, 3-Fluoro-4-hydroxybenzoic acid is used to prepare bis(3-fluoro-4-hydroxybenzoates), which act as inhibitors of KCa2/3 potassium channels. sigmaaldrich.com The biphenyl structure of this compound adds another layer of complexity and potential, making it a desirable scaffold for developing new therapeutic agents.

Table 1: Applications of Related Fluorinated Benzoic Acids

| Compound Name | Documented Application | Reference(s) |

|---|---|---|

| 4-Fluoro-3-hydroxybenzoic acid | Precursor for β-arylsulfotransferase IV inhibitors | |

| 3-Fluoro-4-hydroxybenzoic acid | Used to synthesize KCa2/3 pan-inhibitors | sigmaaldrich.com |

| 2-Fluoro-4-hydroxybenzoic acid | Building block for liquid crystal mesogens | ossila.com |

Potential for Integration into Advanced Materials and Polymer Science

The incorporation of fluorine into organic molecules can dramatically alter their physical and chemical properties, a feature highly valued in materials science. Fluorinated benzoic acids are explored for creating new materials with specific characteristics.

The rigid biphenyl core of this compound, combined with its polar functional groups, makes it a promising monomer for the synthesis of high-performance polymers such as polyesters and polyamides. The presence of the fluorine atom can enhance thermal stability, chemical resistance, and hydrophobicity.

For example, research on other fluorinated hydroxybenzoic acids has led to the development of novel polymers. Poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid) has been synthesized and characterized for its material properties. acs.org In the field of liquid crystals, the para-positioning of the acid and hydroxyl groups in 2-Fluoro-4-hydroxybenzoic acid is favored for creating mesogens, the fundamental units of liquid crystalline materials. ossila.com The ortho-fluorine atom in that case was found to induce an additional, desirable smectic phase. ossila.com Given these precedents, this compound could be investigated for the synthesis of liquid crystalline polymers, where the biphenyl unit would contribute to the necessary structural rigidity.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Fluoro-4-hydroxybenzoic acid |

| 4-Fluoro-3-hydroxybenzoic acid |

| 2-Fluoro-4-hydroxybenzoic acid |

| Diadenosine triphosphate (Ap₃A) |

| Diadenosine tetraphosphate (Ap₄A) |

| bis(3-fluoro-4-hydroxybenzoates) |

A Review of this compound in Advanced Materials Research

Introduction

This compound is a unique aromatic organic compound characterized by a benzoic acid core substituted with both a fluorine atom and a 2-hydroxyphenyl group. This specific arrangement of functional groups—a carboxylic acid, a phenol (B47542), and an organofluorine moiety—suggests its potential as a versatile building block in various scientific domains. However, a comprehensive review of current scientific literature reveals a significant gap in research specifically detailing its application in chemical biology and advanced materials.

Despite the theoretical potential suggested by its structure, there is a notable absence of published studies investigating "this compound" as a monomer for polymer synthesis or as a component in the development of responsive materials. The following sections address the specified topics based on general principles of polymer chemistry and materials science, while noting the lack of specific experimental data for this compound.

Future Research Directions and Unexplored Avenues for 3 Fluoro 4 2 Hydroxyphenyl Benzoic Acid

Exploration of Sustainable and Green Synthetic Methodologies

Traditional synthetic routes for biphenyl (B1667301) compounds, often relying on palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, can involve hazardous organic solvents, significant energy consumption, and costly catalysts. researchgate.netnih.gov Future research should prioritize the development of more environmentally benign and economically viable synthetic strategies for 3-Fluoro-4-(2-hydroxyphenyl)benzoic acid.

Key avenues for exploration include:

Aqueous-Phase Synthesis: Investigating the use of water as a solvent is a primary goal of green chemistry. nih.gov Research into water-soluble catalysts, such as fullerene-supported PdCl2 nanocatalysts, has shown promise for synthesizing biphenyl carboxylic acids at room temperature with high yields. researchgate.net Applying such methodologies to the synthesis of the target compound could drastically reduce reliance on volatile organic compounds (VOCs).

Solventless Reactions: Methodologies that avoid solvents altogether represent a significant step forward in sustainable synthesis. acs.orgflinders.edu.au Exploring mechanochemical methods (ball milling) or solid-state reactions could lead to processes with minimal waste generation and simplified purification steps.

Microwave-Assisted Synthesis: The application of microwave irradiation can significantly accelerate reaction times, often leading to higher yields and fewer byproducts compared to conventional heating methods. A systematic study to optimize microwave-assisted Suzuki-Miyaura coupling for this specific compound could lead to a more efficient and energy-saving synthetic route.

| Methodology | Key Principle | Potential Advantages | Reference |

|---|---|---|---|

| Aqueous-Phase Synthesis | Utilizes water as the reaction solvent. | Reduces VOC emissions, non-toxic, non-flammable. | researchgate.netgoogle.com |

| Solventless Reactions | Reactions are conducted in the absence of a solvent. | Minimizes waste, simplifies purification. | acs.orgflinders.edu.au |

| Microwave-Assisted Synthesis | Uses microwave energy to heat the reaction. | Faster reaction rates, improved yields, fewer side reactions. |

High-Throughput Screening for Undiscovered Biological Activities

The structural motifs within this compound are present in many biologically active molecules. Fluorinated compounds are prevalent in medicinal chemistry, with applications as anti-inflammatory, anticancer, and antimicrobial agents. nih.gov Similarly, benzoic acid derivatives have been investigated for a wide range of therapeutic uses, including as antifungal agents and influenza neuraminidase inhibitors. nih.govnih.gov

Given this precedent, a systematic exploration of the biological activity of this compound is a logical next step. High-throughput screening (HTS) campaigns could rapidly assess the compound and a library of its derivatives against a wide array of biological targets.

Potential screening targets could include:

Enzyme Inhibition Assays: Testing against panels of enzymes relevant to human diseases, such as kinases, proteases, and metabolic enzymes like cyclooxygenase-2 (COX-2).

Antimicrobial and Antifungal Assays: Screening against a diverse range of pathogenic bacteria and fungi to identify potential new leads for infectious disease treatments. nih.govnih.gov

Receptor Binding Assays: Evaluating the compound's ability to interact with various cellular receptors, such as those involved in neurological disorders or cancer signaling pathways. ontosight.ai

Advanced Computational Modeling for Predictive Compound Design

Computational chemistry offers powerful tools to guide and accelerate the drug discovery and materials design process. For this compound, advanced computational modeling can provide valuable insights into its properties and potential interactions, paving the way for the rational design of new derivatives with enhanced activities.

Future research in this area should focus on:

Molecular Docking Studies: Using computational programs to predict how the compound and its analogs bind to the active sites of specific biological targets, such as enzymes or receptors. nih.gov This can help prioritize which derivatives to synthesize and test, saving time and resources.

Structure-Activity Relationship (SAR) Analysis: Creating computational models that correlate specific structural modifications (e.g., changing the position of the fluorine atom or adding other substituents) with changes in biological activity.

Quantum Mechanical Calculations: Employing methods like Density Functional Theory (DFT) to analyze the compound's electronic structure, reactivity, and molecular electrostatic potential. nih.govresearchgate.net This can provide a deeper understanding of its chemical behavior and how it interacts with other molecules.

Interdisciplinary Research Integrating Spectroscopy, Biology, and Materials Science

The unique properties imparted by the fluorine atom make this compound an excellent candidate for interdisciplinary research.

¹⁹F NMR Spectroscopy in Biological Systems: The fluorine atom serves as a sensitive probe that can be detected by ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net Because fluorine is virtually absent in biological systems, ¹⁹F NMR provides a background-free signal, making it a powerful tool for studying drug-target interactions, cellular uptake, and metabolism. nih.govresearchgate.net

Materials Science Applications: Aromatic fluorinated compounds are of significant interest in materials science for applications such as liquid crystals, high-performance polymers, and organic solar cells due to their enhanced stability and unique electronic properties. nih.gov The self-assembly properties of this compound, driven by hydrogen bonding and π–π stacking, could be explored for the development of novel supramolecular materials.

Development of Molecular Probes: The compound could be modified to create fluorescent probes or other imaging agents. The hydroxyphenyl group is a known fluorophore, and its properties could be tuned by further chemical modification, guided by both biological and materials science principles.

Development of Novel Analytical Techniques for Compound Detection and Quantification

As research into this compound and its derivatives expands, the need for sensitive and specific analytical methods for its detection and quantification in various matrices (e.g., biological fluids, environmental samples) will become critical. While methods exist for general fluorinated benzoic acids, techniques tailored to this specific compound are needed. daneshyari.coms4science.at

Future research should aim to develop:

Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS): This technique offers high sensitivity and selectivity, making it ideal for detecting trace amounts of the compound. daneshyari.coms4science.at Method development would involve optimizing chromatographic separation and mass spectrometric parameters for unambiguous identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): For certain applications, GC-MS can provide excellent sensitivity, particularly after a derivatization step to increase the compound's volatility. nih.govresearchgate.net Research could focus on developing rapid and efficient derivatization protocols.

Directly Coupled HPLC-NMR: This powerful technique combines the separation power of HPLC with the structural elucidation capabilities of NMR. It could be invaluable for identifying metabolites or degradation products of the compound in complex mixtures without the need for prior isolation. acs.org

| Technique | Principle | Key Advantages | Reference |

|---|---|---|---|

| UHPLC-MS/MS | Separation by liquid chromatography followed by mass-based detection. | High sensitivity (ng/mL to pg/mL range), high selectivity, suitable for complex matrices. | daneshyari.coms4science.at |

| GC-MS | Separation by gas chromatography followed by mass-based detection. | Excellent separation efficiency, high sensitivity, often requires derivatization. | nih.govresearchgate.net |

| HPLC-NMR | Direct coupling of HPLC separation to an NMR spectrometer. | Provides structural information on separated components in real-time. | acs.org |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Fluoro-4-(2-hydroxyphenyl)benzoic acid, and how can purity be optimized?

- Methodology : Start with fluorinated benzoic acid precursors (e.g., 3-fluoro-4-methoxybenzoic acid) and employ selective demethylation or hydroxylation. For example, use boron tribromide (BBr₃) in dichloromethane under inert conditions to cleave methoxy groups while preserving the fluorinated aromatic ring . Purification via recrystallization in ethyl acetate or gradient HPLC can achieve >95% purity. Monitor intermediates using TLC and confirm final structure via -/-NMR and HRMS .

Q. How should researchers characterize the electronic and steric properties of this compound for structure-activity relationship (SAR) studies?

- Methodology : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Validate computational results with experimental data such as X-ray crystallography (using SHELXL for refinement ) and IR spectroscopy for hydrogen-bonding interactions (e.g., O–H stretching at ~3200 cm) .

Q. What are the key considerations for designing biological assays involving this compound?

- Methodology : For receptor-binding assays (e.g., RARγ agonism), maintain DMSO concentrations <0.1% to avoid solvent interference. Use HEK293 or T47D cells transfected with luciferase reporters under RAR-responsive promoters. Normalize data to internal controls (e.g., Renilla luciferase) and validate dose-response curves with synthetic retinoids like BMS961 as positive controls .

Advanced Research Questions

Q. How can conflicting data in biological activity assays be resolved?

- Methodology : Investigate assay-specific variables:

- Cellular context : Test in multiple cell lines (e.g., T47D vs. HEK293) to rule out lineage-specific effects.

- Metabolic stability : Perform LC-MS/MS to assess compound degradation in culture media.

- Off-target effects : Use RNA-seq (as in ) to identify unintended gene regulation. Triangulate with computational docking (AutoDock Vina) to predict binding promiscuity .

Q. What advanced strategies improve crystallographic resolution for structural studies?

- Methodology : Co-crystallize the compound with stabilizing partners (e.g., serum albumin or synthetic receptors). Optimize crystal growth via vapor diffusion in PEG-containing buffers. For challenging diffraction patterns (e.g., twinning), apply SHELXD for structure solution and refine with anisotropic displacement parameters (ADPs) in SHELXL .

Q. How can computational modeling predict regioselectivity in derivative synthesis?

- Methodology : Use DFT (B3LYP-D3/def2-TZVP) to calculate transition-state energies for electrophilic substitution. For example, predict fluorination sites using Fukui indices or NBO charges. Validate with experimental kinetic studies (e.g., competitive reactions monitored via -NMR) .

Q. What protocols mitigate decomposition during Suzuki-Miyaura coupling of boronate intermediates?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.